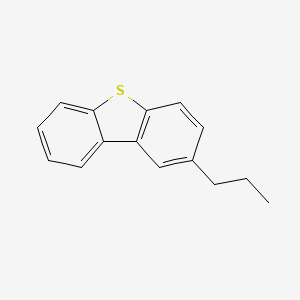

2-Propyldibenzothiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Propyldibenzothiophene is an organic compound with the molecular formula C15H14S. It belongs to the class of dibenzothiophenes, which are sulfur-containing heterocyclic compounds. These compounds are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyldibenzothiophene typically involves the cyclization of thiophene derivatives. One common method is the transition-metal-catalyzed coupling reaction, which facilitates the formation of the C-S bond and the construction of the five-membered sulfur heterocycle . Another approach involves the formation of intramolecular C-S bonds using acids, bases, or other non-metallic species .

Industrial Production Methods: Industrial production of this compound often relies on large-scale cyclization reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Propyldibenzothiophene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur species.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, reduced sulfur species.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Propyldibenzothiophene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Propyldibenzothiophene involves its interaction with various molecular targets and pathways. Its sulfur atom can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its aromatic structure allows it to interact with biological membranes and proteins, potentially affecting their function .

Vergleich Mit ähnlichen Verbindungen

Dibenzothiophene: The parent compound of 2-Propyldibenzothiophene, known for its stability and use in organic synthesis.

2-Methyldibenzothiophene: Similar in structure but with a methyl group instead of a propyl group, affecting its chemical reactivity and applications.

2-Ethyldibenzothiophene: Another analog with an ethyl group, used in similar applications but with different physical and chemical properties.

Uniqueness: This substitution can enhance its performance in certain industrial and research applications compared to its methyl and ethyl analogs .

Biologische Aktivität

2-Propyldibenzothiophene (2-PDBT) is a polycyclic aromatic compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This compound, a derivative of dibenzothiophene, is characterized by the presence of a propyl group attached to the dibenzothiophene backbone, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have shown that 2-PDBT exhibits notable antimicrobial activity. For instance, it has been tested against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values indicate significant efficacy against Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

These findings suggest that 2-PDBT could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Anticancer Activity

The anticancer potential of 2-PDBT has also been explored. In vitro studies on various cancer cell lines, such as MDA-MB-231 (breast cancer) and A549 (lung cancer), demonstrated that 2-PDBT induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 12.5 |

| A549 | 15.0 |

The mechanism of action appears to involve the activation of apoptotic pathways, potentially making it a valuable compound in cancer therapeutics.

Antioxidant Activity

Furthermore, 2-PDBT has shown promising antioxidant properties. In assays measuring the ability to scavenge free radicals, it demonstrated significant activity comparable to well-known antioxidants like ascorbic acid.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 30 |

| ABTS Scavenging | 25 |

These antioxidant effects suggest that 2-PDBT may play a role in protecting cells from oxidative stress-related damage.

Case Study: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of 2-PDBT was assessed against clinical isolates of Staphylococcus aureus. The study involved:

- Objective : To evaluate the effectiveness of 2-PDBT against resistant strains.

- Method : Disk diffusion method followed by MIC determination.

- Results : The compound exhibited a clear zone of inhibition, confirming its potential as an antimicrobial agent.

Case Study: Cancer Cell Line Testing

Another study focused on the anticancer properties of 2-PDBT:

- Objective : To determine the cytotoxic effects on breast cancer cells.

- Method : MTT assay was used to assess cell viability post-treatment with varying concentrations of 2-PDBT.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating potent anticancer activity.

Eigenschaften

IUPAC Name |

2-propyldibenzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14S/c1-2-5-11-8-9-15-13(10-11)12-6-3-4-7-14(12)16-15/h3-4,6-10H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKFCFQDAGRAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1)SC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703383 |

Source

|

| Record name | 2-Propyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147792-30-1 |

Source

|

| Record name | 2-Propyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.